2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
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Overview
Description
2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H10ClF4N2. It is an aromatic amine and belongs to the class of indole derivatives. This compound is known for its unique structural features, which include a trifluoromethyl group and a fluorine atom attached to the indole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) and trifluoromethyl iodide (CF3I).
Formation of the Ethanamine Side Chain: The ethanamine side chain is introduced through a nucleophilic substitution reaction, where an appropriate halide reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NFSI for fluorination, CF3I for trifluoromethylation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups at the indole ring.
Scientific Research Applications
2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
- (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Uniqueness
2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Overview
2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a synthetic compound belonging to the indole derivative class, notable for its unique structural attributes, including a fluorine atom and a trifluoromethyl group. These characteristics contribute to its chemical stability and lipophilicity, making it a subject of interest in medicinal chemistry and drug development. The compound's molecular formula is C11H10F4N2, with a molecular weight of 246.20 g/mol.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and selectivity, which can modulate various biological pathways. This interaction often results in significant biological effects, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that 2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production pathways .
Anticancer Properties
The compound has also shown promise as an anticancer agent. Preliminary studies indicate that it can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been evaluated against non-small cell lung cancer (NSCLC) cell lines, showing significant antiproliferative effects with IC50 values in the nanomolar range .
Structure-Activity Relationship (SAR)
The unique combination of the indole scaffold with fluorine and trifluoromethyl groups enhances the biological activity compared to similar compounds lacking these features. SAR studies suggest that modifications to the indole structure can significantly influence the potency and selectivity of the compound against various biological targets.
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of 2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine, researchers evaluated its effects on several cancer cell lines, including H1975 and PC9. The results indicated an IC50 value of approximately 38.6 nM against melanoma cells, demonstrating its potential as a therapeutic agent for targeting specific cancer types without significant toxicity .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 15.625 μM for certain strains, indicating strong bactericidal activity. The mechanism involved inhibition of critical biosynthetic pathways essential for bacterial survival .
Comparative Analysis
Compound | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C11H10F4N2 | Indole derivative with fluorine and trifluoromethyl groups | Antimicrobial, anticancer |
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride | C10H8F4N2S | Thiophene ring instead of indole | Moderate antimicrobial |
1-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine | C10H9F4N | Substituted phenyl group; lacks indole structure | Limited biological activity |
Properties
Molecular Formula |
C11H11ClF4N2 |
---|---|
Molecular Weight |
282.66 g/mol |
IUPAC Name |
2-[5-fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H10F4N2.ClH/c12-6-1-2-9-8(5-6)7(3-4-16)10(17-9)11(13,14)15;/h1-2,5,17H,3-4,16H2;1H |
InChI Key |
DFDQRQWUHQRSHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C(F)(F)F)CCN.Cl |
Origin of Product |
United States |
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